

Check Availability & Pricing

# An In-depth Technical Guide to the Crystalline Structure of Methotrexate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Methotrexate Hydrate |           |
| Cat. No.:            | B15562825            | Get Quote |

This guide provides a comprehensive overview of the crystalline structure of **methotrexate hydrate**, with a specific focus on the tetrahydrate form. It is intended for researchers, scientists, and drug development professionals, offering detailed crystallographic data, experimental protocols, and a visual representation of the experimental workflow.

#### Introduction

Methotrexate (MTX), a folate analog, is a cornerstone of chemotherapy and immunosuppressive treatments. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure, which allows it to bind to and inhibit dihydrofolate reductase (DHFR). The crystalline structure of methotrexate, particularly in its hydrated form, provides crucial insights into its conformational flexibility and the intermolecular interactions that govern its packing in the solid state. Understanding these structural details is paramount for drug formulation, polymorphism screening, and the design of novel derivatives.

This document focuses on the well-characterized methotrexate tetrahydrate (MTX·4H<sub>2</sub>O), presenting its crystallographic parameters, molecular geometry, and hydrogen bonding network as determined by single-crystal X-ray diffraction.

# **Crystallographic Data**

The quantitative crystallographic data for methotrexate tetrahydrate are summarized in the tables below. This information is essential for understanding the crystal packing and molecular conformation.



Table 1: Crystal Data and Structure Refinement for Methotrexate Tetrahydrate[1]

| Parameter                   | Value                             |
|-----------------------------|-----------------------------------|
| Empirical Formula           | C20H22N8O5 · 4H2O                 |
| Formula Weight              | 526.5 g/mol                       |
| Crystal System              | Tetragonal                        |
| Space Group                 | P4 <sub>1</sub> 2 <sub>1</sub> 2  |
| Unit Cell Dimensions        | a = 10.372(1) Å                   |
| c = 45.546(7) Å             |                                   |
| Volume                      | 4899.7(2) Å <sup>3</sup>          |
| Z (molecules per unit cell) | 8                                 |
| Calculated Density          | 1.42 g/cm <sup>3</sup>            |
| Agreement Index (R)         | 0.078 for 2240 unique reflections |

Table 2: Selected Bond Lengths in Methotrexate Tetrahydrate[1]



| Bond        | Length (Å) |
|-------------|------------|
| C(2)-N(1)   | 1.372(8)   |
| C(2)-N(2)   | 1.326(8)   |
| C(4)-N(3)   | 1.340(8)   |
| C(4)-N(4)   | 1.332(8)   |
| C(6)-C(9)   | 1.503(9)   |
| C(9)-N(10)  | 1.472(8)   |
| C(11)-C(12) | 1.383(9)   |
| C(12)-C(13) | 1.379(9)   |
| C(14)-N(10) | 1.458(8)   |
| C(15)-O(1)  | 1.251(8)   |
| C(15)-O(2)  | 1.255(8)   |
| C(19)-O(3)  | 1.253(8)   |
| C(19)-O(4)  | 1.258(8)   |

Table 3: Selected Bond Angles in Methotrexate Tetrahydrate[1]



| Angle             | Degree (°) |
|-------------------|------------|
| N(1)-C(2)-N(2)    | 118.9(6)   |
| N(3)-C(4)-N(4)    | 119.3(6)   |
| C(5)-C(6)-C(9)    | 120.4(6)   |
| C(6)-C(9)-N(10)   | 112.4(5)   |
| C(9)-N(10)-C(14)  | 117.7(5)   |
| C(11)-C(14)-N(10) | 121.2(6)   |
| O(1)-C(15)-O(2)   | 124.6(6)   |
| O(3)-C(19)-O(4)   | 124.1(6)   |

### **Hydrogen Bonding Network**

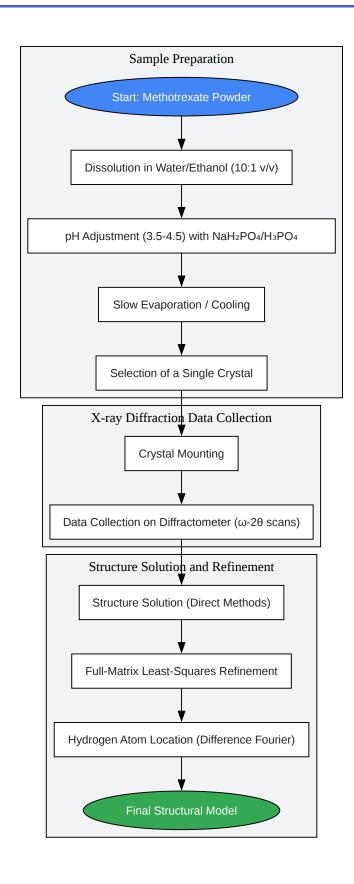
The hydrogen bonding network is critical in stabilizing the crystal structure of methotrexate tetrahydrate. The pteridine ring's hydrogen bonding pattern in this crystalline form shows remarkable similarity to that observed when methotrexate is bound to the active site of an enzyme. Key hydrogen bonds involve the carboxylate oxygens forming connections with N(1) and N(2) of the pteridine ring. The major conformer of the  $\gamma$ -carboxylate forms hydrogen bonds with N(2) and N(4), while the carbonyl oxygen of the peptide backbone is hydrogen-bonded to N(8).[1]

## **Experimental Protocols**

The determination of the crystalline structure of methotrexate tetrahydrate involved the following key experimental procedures.

Crystals of methotrexate tetrahydrate were grown from an aqueous ethanol solution (10:1 v/v). The pH of the solution was adjusted to a range of 3.5 to 4.5 using NaH<sub>2</sub>PO<sub>4</sub> and H<sub>3</sub>PO<sub>4</sub>.[1]

A suitable single crystal was mounted for X-ray diffraction analysis. Data were collected on an automated four-circle diffractometer using graphite-monochromated Cu K $\alpha$  radiation. The cell parameters were determined by a least-squares fit of the setting angles of 25 high-angle reflections. Intensity data were collected using the  $\omega$ -2 $\theta$  scan technique.




The structure was solved by direct methods. The positions of all non-hydrogen atoms were located from an E-map. The structure was then refined by full-matrix least-squares methods. Hydrogen atoms were located from a difference Fourier map and were included in the final refinement cycles with isotropic thermal parameters. The final agreement index (R-factor) for the model was 0.078 for 2240 unique reflections with I >  $3\sigma(I)$ .[1]

# **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow for the determination of the crystalline structure of **methotrexate hydrate**.





Click to download full resolution via product page

Caption: Experimental workflow for **methotrexate hydrate** crystal structure determination.



#### Conclusion

The detailed analysis of the crystalline structure of methotrexate tetrahydrate provides invaluable data for understanding its solid-state properties. The tetragonal crystal system and the intricate network of hydrogen bonds define the conformation and packing of the molecule. This structural information is fundamental for pharmaceutical scientists and researchers in the fields of drug design and formulation, offering a basis for studies on polymorphism, stability, and bioavailability. The provided experimental protocols serve as a methodological reference for the crystallographic analysis of related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystalline Structure of Methotrexate Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562825#crystalline-structure-of-methotrexatehydrate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com